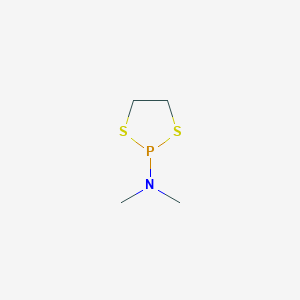
N,N-dimethyl-1,3,2-dithiaphospholan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-1,3,2-dithiaphospholan-2-amine: is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two sulfur atoms and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1,3,2-dithiaphospholan-2-amine typically involves the reaction of phosphorus trichloride with dimethylamine and a sulfur source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
PCl3+2(CH3)2NH+2S→this compound+3HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-1,3,2-dithiaphospholan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amine group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine group.
Major Products Formed:
Oxidation: Formation of oxides or sulfoxides.
Reduction: Formation of reduced phosphorus compounds.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
N,N-dimethyl-1,3,2-dithiaphospholan-2-amine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1,3,2-dithiaphospholan-2-amine involves its interaction with molecular targets through its phosphorus and sulfur atoms. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. The amine group can also participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
- N,N-dimethyl-1,3,2-diazaphospholidin-2-amine
- N,N-dimethyl-1,3,2-dithiaphospholan-2-oxide
- N,N-dimethyl-1,3,2-diazaphospholidin-2-oxide
Comparison: N,N-dimethyl-1,3,2-dithiaphospholan-2-amine is unique due to the presence of sulfur atoms in its structure, which imparts distinct chemical properties compared to its oxygen-containing analogs
Properties
CAS No. |
41855-87-2 |
|---|---|
Molecular Formula |
C4H10NPS2 |
Molecular Weight |
167.2 g/mol |
IUPAC Name |
N,N-dimethyl-1,3,2-dithiaphospholan-2-amine |
InChI |
InChI=1S/C4H10NPS2/c1-5(2)6-7-3-4-8-6/h3-4H2,1-2H3 |
InChI Key |
XEAAATNISRSEGX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P1SCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















